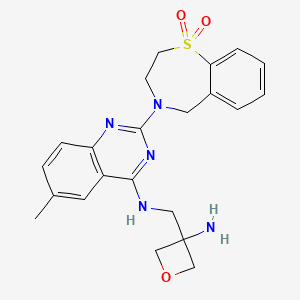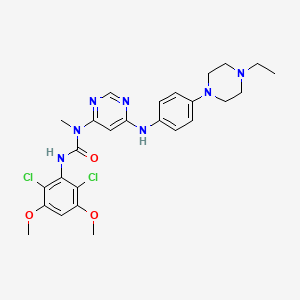
Infigratinib
描述
恩菲格拉替尼,以商品名 Truseltiq 出售,是一种抗癌药物,主要用于治疗胆管癌,一种胆管癌。 它是一种针对成纤维细胞生长因子受体 (FGFR) 的酪氨酸激酶抑制剂,靶向 FGFR1、FGFR2 和 FGFR3 。 恩菲格拉替尼于 2021 年 5 月在美国获得医疗使用批准 .
作用机制
恩菲格拉替尼通过抑制 FGFR 信号通路发挥作用。它与 FGFR 的 ATP 结合位点结合,阻止下游信号蛋白的磷酸化和激活。 这种抑制导致 FGFR 扩增、突变或融合的癌细胞中细胞增殖减少和凋亡增加 。 涉及的分子靶点包括 FGFR1、FGFR2 和 FGFR3 .
类似化合物:
培米加替尼: 另一种用于治疗胆管癌的 FGFR 抑制剂。
厄达替尼: 一种用于治疗尿路上皮癌的 FGFR 抑制剂。
福替巴替尼: 一种正在研究用于治疗各种癌症的 FGFR 抑制剂。
比较: 恩菲格拉替尼对 FGFR1、FGFR2 和 FGFR3 的高特异性使其在这些受体驱动的癌症中特别有效。 与培米加替尼和厄达替尼相比,恩菲格拉替尼在胆管癌的临床试验中显示出有希望的结果,并具有良好的安全性 .
生化分析
Biochemical Properties
Infigratinib is an orally-available, selective, ATP-competitive FGFR inhibitor . It interacts with FGFR1-3, inhibiting their activity and thus disrupting the biochemical reactions they are involved in . The nature of these interactions is competitive, with this compound competing with ATP for binding to the kinase domain of the FGFRs .
Cellular Effects
This compound influences cell function by inhibiting FGFR-driven signaling pathways . This can impact gene expression and cellular metabolism, particularly in cells where FGFR signaling plays a key role . For example, in cholangiocarcinoma cells with FGFR2 fusions, this compound treatment can lead to decreased cell proliferation .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the kinase domain of FGFRs, inhibiting their activity . This prevents the FGFRs from phosphorylating their substrates, leading to reduced activation of downstream signaling pathways . This can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, prolonged exposure to this compound can lead to adaptive resistance in some cancer cell lines
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At therapeutic doses, this compound can effectively inhibit tumor growth in mouse models of FGFR-driven cancers . At high doses, this compound may cause adverse effects such as retinal pigment epithelial detachment .
Metabolic Pathways
This compound is involved in the FGFR signaling pathway . By inhibiting FGFRs, it can affect the metabolic flux of downstream pathways
Subcellular Localization
As a kinase inhibitor, this compound is likely to localize to the cytoplasm where its target FGFRs are located
准备方法
合成路线和反应条件: 恩菲格拉替尼通过一系列化学反应合成。合成涉及苯胺与氯嘧啶的 SNAr 反应,形成芳基甲胺。 然后将该中间体与苯胺衍生物偶联,该苯胺衍生物原位转化为相应的异氰酸酯,形成脲键,完成恩菲格拉替尼的合成 .
工业生产方法: 恩菲格拉替尼的工业生产涉及使用优化反应条件进行大规模合成,以确保高产率和纯度。 该过程包括严格的质量控制措施,以监控合成和纯化步骤,确保最终产品符合药物标准 .
化学反应分析
反应类型: 恩菲格拉替尼经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢气。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常见试剂和条件:
氧化: 常见试剂包括高锰酸钾和过氧化氢。
还原: 常见试剂包括硼氢化钠和氢化铝锂。
取代: 常见试剂包括卤素和亲核试剂。
主要形成的产物: 从这些反应中形成的主要产物包括各种代谢物和降解产物,它们通过液相色谱和质谱等技术进行分析 .
科学研究应用
恩菲格拉替尼具有广泛的科学研究应用,包括:
化学: 用作模型化合物来研究 FGFR 的抑制和新型激酶抑制剂的开发。
生物学: 用于研究 FGFR 在细胞增殖、分化和血管生成中的作用。
相似化合物的比较
Pemigatinib: Another FGFR inhibitor approved for the treatment of cholangiocarcinoma.
Erdafitinib: An FGFR inhibitor used to treat urothelial carcinoma.
Futibatinib: An FGFR inhibitor under investigation for various cancers.
Comparison: Infigratinib is unique in its high specificity for FGFR1, FGFR2, and FGFR3, making it particularly effective for cancers driven by these receptors. Compared to pemigatinib and erdafitinib, this compound has shown promising results in clinical trials for cholangiocarcinoma, with a favorable safety profile .
属性
IUPAC Name |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31Cl2N7O3/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QADPYRIHXKWUSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31Cl2N7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70236238 | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Fibroblast growth factor receptors (FGFRs) are tyrosine kinase receptors that play a role in cell proliferation, differentiation, migration, survival, and angiogenesis. Upon binding of extracellular signals, primarily fibroblast growth factors, FGFR dimerizes to promote phosphorylation of downstream molecules and activation of the Ras-mitogen-activated protein kinase (MAPK) pathway. In some cancers, the FGFR signalling pathway is aberrant and disrupted, leading to unregulated cell proliferation and growth, including malignant cells. Alterations in the FGFR receptors, including mutations, amplifications, and fusions, are associated with a wide array of neoplasms, including prostate, urothelial, ovarian, breast, and liver cancer. In particular, FGFR2 fusion is closely related to intrahepatic cholangiocarcinoma: recent studies show that up to 45% of patients with intrahepatic cholangiocarcinoma exhibited gene rearrangements resulting in FGFR2 fusion proteins. Alterations in FGFR in tumours can lead to constitutive FGFR signalling, supporting the proliferation and survival of malignant cells. Infigratinib is a reversible, non-competitive inhibitor of all four FGFR subtypes - FGFR1, FGFR2, FGFR3, and FGFR4 - that blocks FGFR signalling and inhibits cell proliferation in cancer cell lines with activating FGFR amplification, mutations, or fusions. Out of the four FGFR subtypes, infigratinib has the highest affinity for FGFR1, FGFR2, and FGFR3. Infigratinib binds to the allosteric site between the two kinase lobes of the FGFR - or more specifically, to the ATP-binding cleft. Binding to this cleft prevents autophosphorylation of the receptor and blocks downstream signalling cascades that would otherwise activate MAPK. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
872511-34-7 | |
| Record name | Infigratinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872511347 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Infigratinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11886 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | BGJ-398 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70236238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INFIGRATINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4055ME1VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

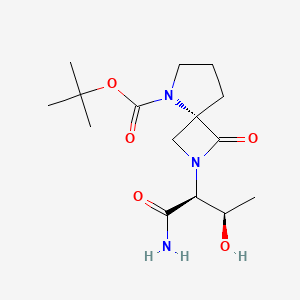

![1-[(1R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one](/img/structure/B611932.png)
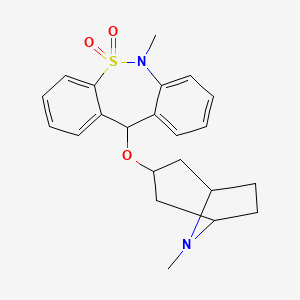
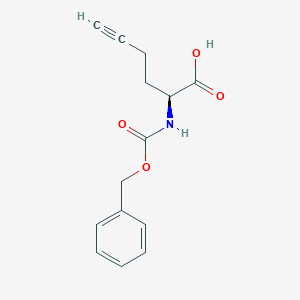
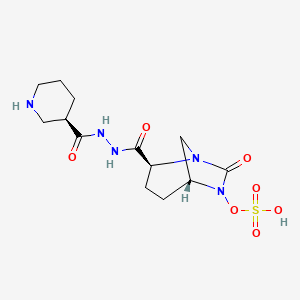
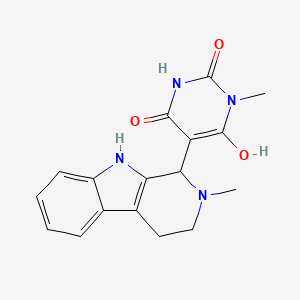
![N-[2-(1H-indol-3-yl)ethyl]-2-[(19-oxo-1,11-diazapentacyclo[10.7.1.02,7.08,20.013,18]icosa-2(7),3,5,8(20),9,11,13,15,17-nonaen-5-yl)oxy]acetamide](/img/structure/B611941.png)
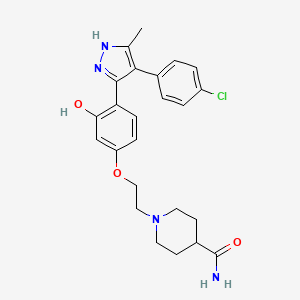

![N,N-dimethyl-1-(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B611945.png)

